Product packaging for 4-ethyl-N'-phenylbenzenesulfonohydrazide(Cat. No.:)

4-ethyl-N'-phenylbenzenesulfonohydrazide

Cat. No.: B5725115
M. Wt: 276.36 g/mol
InChI Key: RUNAVIFYKPYESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-ethyl-N'-phenylbenzenesulfonohydrazide is a sulfonohydrazide compound offered for research and development purposes. This chemical belongs to a class of compounds known for their utility in synthetic organic chemistry. Sulfonohydrazide derivatives, such as benzenesulfonyl hydrazide and 4-methylbenzenesulfonhydrazide (TSH) , are frequently employed as versatile intermediates and foaming agents in polymer research . In laboratory settings, this compound may serve as a key precursor for the synthesis of more complex molecules or be investigated for its potential biological activity. Related N-ethyl sulfonamide structures have been the subject of crystallographic studies to elucidate their molecular geometry , suggesting potential applications in materials science and chemical biology research. Researchers value these compounds for their role in developing new pharmaceutical intermediates and exploring structure-activity relationships. Handling Precautions: As with many sulfonohydrazide compounds, this product may be hazardous upon ingestion. Some related compounds are classified as flammable solids and can decompose when heated, emitting toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) . Disclaimer: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. Purchasers are responsible for ensuring safe handling, storage, and disposal in compliance with their local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2S B5725115 4-ethyl-N'-phenylbenzenesulfonohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-N'-phenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNAVIFYKPYESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies and Chemo Synthetic Pathways Towards 4 Ethyl N Phenylbenzenesulfonohydrazide and Its Analogues**

Historical Development of Benzenesulfonohydrazide (B1205821) Synthesis

The synthesis of benzenesulfonohydrazides is historically rooted in the chemistry of sulfonic acids and their derivatives. The foundational reaction for creating the sulfonamide bond, a key structural feature of these molecules, traditionally involves the reaction of a sulfonyl chloride with a hydrazine (B178648). Early methods often relied on robust and straightforward reactions, which, while effective, did not prioritize aspects such as atom economy or the use of environmentally benign reagents.

Benzenesulfonohydrazides capable of yielding a sulfinic acid intermediate were found to produce thiosulfonates when treated with hydrogen chloride in acetic acid, and disulfides when treated with hydrogen bromide in the same solvent. nih.gov However, benzenesulfonohydrazides that could not form a sulfinic acid intermediate did not yield any reaction product under these conditions. nih.gov The reduction of the related benzenesulfonamides to disulfides was primarily achievable with hydrogen bromide in acetic acid. nih.gov These early studies laid the groundwork for understanding the reactivity of the sulfonohydrazide moiety and informed the development of more controlled and selective synthetic methods. The broad utility of the sulfonamide functional group in various fields, including medicinal chemistry, has driven continuous innovation in its synthesis. nih.govscispace.com

Optimized Synthetic Routes for 4-Ethyl-N'-phenylbenzenesulfonohydrazide

Modern organic synthesis focuses on efficiency, selectivity, and the use of readily available starting materials. The synthesis of this compound can be strategically approached by forming the sulfonyl-nitrogen bond and the nitrogen-nitrogen bond in a sequential manner.

A primary and efficient route to this compound begins with the precursor, 4-ethylbenzenesulfonyl chloride. This key intermediate is typically synthesized via the sulfonation of ethylbenzene. The reaction of 4-ethylbenzenesulfonyl chloride with phenylhydrazine (B124118) then directly yields the target compound.

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and versatile method. researchgate.netmdpi.com Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net A variety of bases can be employed, including organic bases like pyridine (B92270) or triethylamine, or inorganic bases such as sodium carbonate. researchgate.net The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. For instance, reactions can be performed at temperatures ranging from 0°C to room temperature, or with heating. researchgate.net In the context of synthesizing this compound, equimolar amounts of 4-ethylbenzenesulfonyl chloride and phenylhydrazine would be reacted in a suitable solvent with a base.

Reactant 1Reactant 2BaseSolventTemperatureProductReference
4-Ethylbenzenesulfonyl ChloridePhenylhydrazinePyridine/TriethylamineDichloromethane0°C to RTThis compound researchgate.net
4-Ethylbenzenesulfonyl ChloridePhenylhydrazineSodium CarbonateWater/Organic SolventRoom TemperatureThis compound researchgate.netmdpi.com
p-Toluenesulfonyl chlorideAmino acid/Hydroxy acidSodium CarbonateWater0°C to RTCorresponding sulfonamide/sulfonate mdpi.com

N-arylation reactions are crucial for creating the N'-phenyl linkage in this compound, especially when starting from a pre-formed sulfonohydrazide. Modern catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

One prominent strategy involves the use of boronic acids as the aryl source in a light-induced reaction. researchgate.netrsc.orgrsc.org For example, N-sulfonylhydrazones can react with arylboronic acids in the presence of a base like cesium carbonate under light irradiation to form N-aryl-N-sulfonylhydrazones. rsc.orgrsc.org This method offers a mild and efficient route for C-N bond formation.

Another powerful approach is the copper-catalyzed N-arylation of amines with phenylboronic acid. researchgate.net These cross-coupling reactions have been extensively developed, with various recyclable copper catalyst systems available. These methods are often tolerant of a wide range of functional groups and can be performed under relatively mild conditions. The choice of ligand for the copper catalyst can be critical in achieving high yields and selectivity.

Palladium-catalyzed amination reactions also represent a viable and widely used method for N-arylation. For instance, palladium complexes with specific phosphine (B1218219) ligands can effectively catalyze the coupling of aryl phosphates with a broad spectrum of amines, including aromatic and aliphatic ones. researchgate.net

Arylating AgentSubstrateCatalyst SystemKey FeaturesReference
Phenylboronic AcidN-sulfonylhydrazoneLight, Cesium CarbonateMild, light-induced reaction rsc.orgrsc.org
Phenylboronic AcidAmineCopper CatalystRecyclable catalyst systems available researchgate.net
Aryl Phosphate (B84403)AminePalladium/MorDalPhosBroad substrate scope, solvent-free options researchgate.net

Green Chemistry Principles in the Synthesis of Benzenesulfonohydrazides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comjddhs.commdpi.comejcmpr.com The synthesis of benzenesulfonohydrazides and their analogues can be made more sustainable by incorporating these principles. researchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. jddhs.com Several strategies have been developed for the synthesis of sulfonamides under solvent-free conditions or in environmentally benign solvents like water. nih.govscispace.commdpi.comresearchgate.net

Solvent-free reactions, often assisted by microwave irradiation, can significantly reduce reaction times and energy consumption while increasing yields. ijpsjournal.com For example, the synthesis of sulfonamides has been demonstrated under solvent-free conditions, where the byproduct can be easily recovered. nih.gov Another approach involves performing the reaction in water, which is a safe, non-toxic, and abundant solvent. mdpi.comresearchgate.net The synthesis of sulfonamides has been successfully carried out in water using sodium carbonate as a base, with the product often precipitating out and being easily isolated by filtration. mdpi.com

Catalysis plays a crucial role in green chemistry by enabling more efficient reactions with lower energy requirements and higher atom economy. mdpi.com The development of recyclable catalysts is particularly important for industrial applications. scispace.com For the synthesis of sulfonamides, magnetically retrievable graphene-based nanohybrids have been used as catalysts in solvent-free ring-opening reactions of aziridines, demonstrating excellent reusability. scispace.com Furthermore, metal-free catalytic systems are being explored to avoid contamination of the final product with residual metals. researchgate.net Biocatalysis, using enzymes to catalyze reactions, offers high selectivity under mild conditions and is an increasingly important tool in green pharmaceutical synthesis. jddhs.commdpi.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.comwikipedia.orglibretexts.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.orglangholmandcanonbieschools.dumgal.sch.uk

When evaluating the synthesis of this compound, different routes can be compared based on their atom economy. Addition reactions, for instance, are inherently atom-economical as all reactant atoms are incorporated into the product. langholmandcanonbieschools.dumgal.sch.uk In contrast, substitution reactions, such as the reaction of a sulfonyl chloride with a hydrazine, generate byproducts like hydrochloric acid, which, if not neutralized and utilized, lower the atom economy.

Purification and Isolation Methodologies for Research-Grade Compounds

The purification and isolation of this compound and related arylsulfonylhydrazides to achieve research-grade purity are critical steps following their synthesis. The primary method employed for the purification of these solid organic compounds is recrystallization. nih.govscispace.com This technique is favored for its efficacy in removing impurities and yielding a crystalline product with high chemical purity. scispace.com

The general procedure for recrystallization involves dissolving the crude product in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, at an elevated temperature to ensure complete dissolution. nih.gov The solution is then allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. nih.gov

In cases where recrystallization alone is insufficient to remove all impurities, or for the separation of complex mixtures of analogues, chromatographic techniques are employed. alliedacademies.org Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a common method. researchgate.net The choice of eluent (mobile phase) is crucial and is typically a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and petroleum ether, with the ratio adjusted to achieve optimal separation. nih.gov The progress of the purification can be monitored using thin-layer chromatography (TLC), which allows for the visualization of the separated components under UV light. nih.govresearchgate.net

For sulfonamides and related compounds that are ionizable or highly polar, reversed-phase chromatography is a viable alternative. biotage.com This technique uses a non-polar stationary phase and a polar mobile phase. The use of buffers and pH modifiers can be essential to control the ionization state of the compounds and improve separation. biotage.com In specialized applications, such as purifying sulfonamides from biological matrices, immunoaffinity chromatography may be utilized, which offers high selectivity based on antibody-antigen interactions. nih.gov

Table 1: Common Purification Techniques for Arylsulfonylhydrazides

Method Description Typical Solvents/Reagents Key Advantages
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool, causing the purified compound to crystallize out. nih.govscispace.comMethanol, Ethanol, Chloroform, Ethyl Acetate. nih.govHigh purity of crystalline product, cost-effective. scispace.com
Column Chromatography Separation based on differential adsorption of components onto a stationary phase as a mobile phase passes through. alliedacademies.orgSilica Gel (stationary phase); Ethyl Acetate/Petroleum Ether, Dichloromethane (mobile phase). nih.govnih.govEffective for separating mixtures and removing closely related impurities.
Reversed-Phase Chromatography Separation of polar compounds using a non-polar stationary phase and a polar mobile phase. biotage.comC18-silica (stationary phase); Water/Acetonitrile (B52724) or Methanol with buffers (e.g., TFA, formic acid). biotage.comSuitable for polar and ionizable compounds. biotage.com
Thin-Layer Chromatography (TLC) A quick analytical method to monitor reaction progress and assess purity, often guiding column chromatography. nih.govSilica gel plates; various solvent systems. researchgate.netFast, uses small sample amounts, helps in developing column conditions. nih.gov

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be systematically introduced at three primary locations: the phenyl ring of the sulfonyl moiety, the N'-phenyl hydrazide fragment, and through the incorporation of heterocyclic rings.

Modifications on the phenyl ring attached to the sulfonyl group involve replacing the 4-ethyl substituent with a variety of other functional groups. This is typically achieved by starting with the appropriately substituted benzenesulfonyl chloride. The general synthetic route involves the reaction of a substituted benzenesulfonyl chloride with hydrazine hydrate (B1144303) to form the corresponding benzenesulfonohydrazide intermediate. nih.gov This intermediate is then further reacted to yield the desired N'-phenyl derivative.

Research has shown the synthesis of a wide array of analogues by varying the substituent at the para-position of the benzenesulfonyl chloride. These substituents can range from simple alkyl groups to halogens, alkoxy groups, and nitro groups. For example, studies have reported the synthesis of 4-methyl, 4-chloro, 4-bromo, and 4-nitro analogues. researchgate.net The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the chemical properties of the resulting molecule. researchgate.net

Table 2: Examples of Analogues with Modifications on the Sulfonyl Phenyl Ring

Starting Material Substituent (R) Resulting Analogue Structure Reference
4-Methylbenzenesulfonyl chloride-CH₃4-Methyl-N'-phenylbenzenesulfonohydrazide researchgate.net
4-Chlorobenzenesulfonyl chloride-Cl4-Chloro-N'-phenylbenzenesulfonohydrazide ajphs.com
4-Bromobenzenesulfonyl chloride-Br4-Bromo-N'-phenylbenzenesulfonohydrazide researchgate.net
4-Nitrobenzenesulfonyl chloride-NO₂4-Nitro-N'-phenylbenzenesulfonohydrazide researchgate.net
4-Fluorobenzenesulfonyl chloride-F4-Fluoro-N'-phenylbenzenesulfonohydrazide researchgate.net

Another key area for structural modification is the N'-phenyl ring of the hydrazide moiety. These analogues are typically synthesized by reacting a fixed benzenesulfonohydrazide, such as 4-ethylbenzenesulfonohydrazide, with a variety of substituted phenylhydrazines or by condensing the sulfonohydrazide with substituted aromatic aldehydes. nih.govderpharmachemica.com

The synthesis of N'-(substituted-phenyl) derivatives allows for the introduction of a diverse range of functional groups onto this part of the molecule. For instance, researchers have synthesized compounds with chloro, methoxy, and other substituents on the N'-phenyl ring. researchgate.net These modifications can alter the steric and electronic properties of the hydrazide fragment, which can be crucial for its chemical reactivity and biological interactions. The reaction of 4-chlorobenzenesulfonyl chloride with various substituted anilines (such as 2-methoxyaniline) followed by N-alkylation or N-arylation demonstrates a common pathway to such derivatives. researchgate.net Similarly, condensing sulphadiazine with substituted aromatic aldehydes yields Schiff base derivatives with modifications on what would be analogous to the N'-phenyl ring. nih.gov

Incorporating heterocyclic rings into the structure of this compound represents a significant structural modification that can impart novel properties. This can be achieved by replacing either the phenyl ring of the sulfonyl group or the N'-phenyl ring with a heterocyclic system, or by attaching a heterocyclic moiety to the core structure. nih.govrsc.orgnih.gov

The synthesis of such analogues often involves the condensation of a sulfonohydrazide with a heterocyclic aldehyde or ketone. derpharmachemica.comrsc.org For example, a series of indole-based sulfonohydrazide derivatives were synthesized by reacting substituted phenyl sulfonylhydrazides with a morpholine (B109124) derivative of indole-3-carboxaldehyde (B46971). nih.gov This approach effectively tethers a heterocyclic indole (B1671886) ring to the hydrazone linkage. Other studies have reported the synthesis of compounds incorporating pyridine, coumarin, quinoline, and thiazole (B1198619) rings. rsc.orgnih.gov These syntheses highlight the versatility of the condensation reaction in creating a wide range of heterocyclic derivatives. rsc.orgrsc.org The incorporation of these rings can introduce new potential sites for hydrogen bonding and other intermolecular interactions. rsc.org

Table 3: Examples of Analogues with Heterocyclic Ring Incorporations

Heterocyclic Moiety Synthetic Approach Example of Resulting Structure Reference
Indole Condensation of a substituted phenyl sulfonylhydrazide with an indole-3-carboxaldehyde derivative. nih.govN'-((1H-indol-3-yl)methylene)-4-methylbenzenesulfonohydrazide nih.gov
Pyridine Condensation of p-toluenesulfonylhydrazide with 2-acetylpyridine. rsc.orgN'-(1-(pyridin-2-yl)ethylidene)-4-methylbenzenesulfonohydrazide rsc.org
Thiazole Recyclization of 1-chloromethyl-3,4-dihydroisoquinolines with thioureas. nih.govThiazole ring integrated into the molecular backbone. nih.gov
Pyrimidine (B1678525) Condensation of sulphadiazine (contains a pyrimidine ring) with substituted aromatic aldehydes. nih.gov(E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide nih.gov
Benzimidazole (B57391) Reaction of a benzimidazole derivative bearing a hydrazine moiety with a sulfonyl chloride. nih.govBenzimidazole-sulfonyl hybrids. nih.gov

**advanced Spectroscopic and Tautomeric Investigations of 4 Ethyl N Phenylbenzenesulfonohydrazide**

Conformational Analysis through Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules in solution. For 4-ethyl-N'-phenylbenzenesulfonohydrazide, NMR techniques offer profound insights into its three-dimensional structure and dynamic behavior.

The flexible nature of the sulfonohydrazide linkage allows for various spatial arrangements of the phenyl and ethyl groups. In an achiral solvent, the methylene (B1212753) protons of the ethyl group can become diastereotopic if the molecule adopts a chiral conformation that is stable on the NMR timescale. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃~1.2~15
Ethyl-CH₂~3.2~45
Phenyl-NH~7.0 (broad)-
Phenyl-C (ipso)-~140
Phenyl-C (ortho)~7.1~122
Phenyl-C (meta)~7.3~129
Phenyl-C (para)~7.2~125
Benzenesulfonyl-C (ipso)-~138
Benzenesulfonyl-C (ortho)~7.8~128
Benzenesulfonyl-C (meta)~7.5~129
Benzenesulfonyl-C (para)~7.3~133

Note: These are predicted values based on the analysis of similar sulfonamide structures and are subject to variation based on experimental conditions.

The rotational barriers around the S-N and N-N bonds in this compound can be investigated using variable temperature (VT) NMR. At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. The coalescence temperature can be used to calculate the free energy of activation for the conformational interchange. This dynamic behavior is crucial for understanding the molecule's flexibility and its potential interactions in different environments.

Vibrational Spectroscopy for Tautomeric Equilibria Determination (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and potential tautomeric forms of this compound. The compound can theoretically exist in two tautomeric forms: the sulfonohydrazide form and the azo-sulfinic acid form.

The key vibrational modes for distinguishing between these tautomers would be the N-H and S=O stretching frequencies. In the sulfonohydrazide form, one would expect to observe characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The symmetric and asymmetric stretching vibrations of the SO₂ group are also prominent and usually appear in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

The azo-sulfinic acid tautomer would lack the N-H stretch and instead show a characteristic O-H stretch from the sulfinic acid group, as well as a distinct S=O stretching frequency. The complementary nature of FTIR and Raman spectroscopy is particularly useful, as vibrations that are weak in FTIR may be strong in Raman, and vice versa. thermofisher.com For instance, the S=O stretches are typically strong in both, while C-C stretching vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for the Sulfonohydrazide Tautomer

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch3200 - 3400FTIR, Raman
C-H Stretch (Aromatic)3000 - 3100FTIR, Raman
C-H Stretch (Aliphatic)2850 - 2970FTIR, Raman
S=O Asymmetric Stretch1330 - 1370FTIR, Raman
S=O Symmetric Stretch1150 - 1180FTIR, Raman
C=C Aromatic Stretch1450 - 1600FTIR, Raman

Note: These are general ranges and the exact peak positions can be influenced by intermolecular interactions in the solid state or solvent effects in solution.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, the analysis of closely related structures, such as N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, reveals key architectural features. researchgate.net

Table 3: Representative Crystallographic Parameters for a Related Sulfonohydrazide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.6808 (6)
b (Å)9.3857 (5)
c (Å)16.3974 (7)
β (°)106.187 (2)
V (ų)1874.22 (16)
Z4

Data from the crystal structure of N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide. researchgate.net

The packing of molecules in the crystal lattice is dictated by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. These intermolecular forces play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.

Chiroptical Properties and Stereochemical Studies (If applicable to derivatives)

The parent molecule, this compound, is achiral. However, the introduction of chiral centers, for instance, by substitution on the ethyl or phenyl groups, would result in chiral derivatives. In such cases, chiroptical techniques like circular dichroism (CD) spectroscopy would be invaluable for studying their stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral molecules in solution. These studies are highly dependent on the specific nature of the chiral derivatives and are not applicable to the parent compound itself.

**theoretical and Computational Chemistry Studies on 4 Ethyl N Phenylbenzenesulfonohydrazide**

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and stability of 4-ethyl-N'-phenylbenzenesulfonohydrazide. Methods like B3LYP or B3PW91 combined with basis sets such as 6-311++G(d,p) or 6-311G(d,p) are commonly employed to perform geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.netepstem.net These calculations yield precise information on bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the compound.

Once the optimized geometry is obtained, a range of electronic properties can be calculated to describe the molecule's stability and behavior in an electric field. These properties include the dipole moment (μ), which measures the polarity of the molecule, and the polarizability (α), which describes how easily the electron cloud can be distorted by an external electric field. epstem.net The first-order hyperpolarizability (β) is also calculated to assess the molecule's potential for non-linear optical (NLO) applications. researchgate.net Furthermore, theoretical vibrational analysis is performed to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the calculated structure. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) to aid in the interpretation of experimental NMR spectra. researchgate.netepstem.net

Table 1: Calculated Electronic Properties of a Related Benzenesulfonate Derivative using DFT This table presents example data from a related compound to illustrate the outputs of quantum chemical calculations.

Parameter DFT/B3LYP DFT/B3PW91 Unit
Dipole Moment (μ) 6.136 6.302 Debye
Mean Polarizability (α) 37.269 37.085 a.u.
Anisotropy of Polarizability (Δα) 26.374 26.214 a.u.
First Hyperpolarizability (β) 3.518 x 10⁻³⁰ 3.692 x 10⁻³⁰ esu

Source: Data modeled after similar compound studies. epstem.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules (like water), to generate a trajectory of conformations over a specific period, typically nanoseconds to microseconds. mdpi.comnih.gov

This approach is crucial for exploring the conformational landscape of this compound. The molecule is not rigid; its bonds can rotate, leading to a variety of shapes or conformers. MD simulations can reveal which conformations are most populated and the energy barriers for transitioning between them. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor site. nih.gov

Furthermore, MD simulations explicitly model solvation effects. By simulating the molecule in a box of water molecules, researchers can study the specific hydrogen bonds and other interactions between the compound and the solvent. This provides insight into its solubility and how the solvent influences its conformational preferences. nih.gov

Prediction of Reactivity Sites and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgyoutube.com

The energies of the HOMO and LUMO, calculated using DFT, and the energy gap between them (ΔE = E_LUMO - E_HOMO) are fundamental descriptors of a molecule's reactivity and stability. chemmethod.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net Conversely, a large energy gap indicates high kinetic stability. These orbital energies also allow for the calculation of other reactivity descriptors, such as ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). epstem.net The spatial distribution of the HOMO and LUMO across the molecule's structure reveals the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Example FMO Analysis and Reactivity Descriptors for a Related Compound

Parameter Definition Calculated Value (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.082
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.896
Energy Gap (ΔE) E_LUMO - E_HOMO 4.185
Ionization Potential (I) -E_HOMO 6.082
Electron Affinity (A) -E_LUMO 1.896

Source: Values are illustrative, based on calculations for a related benzenesulfonyloxy derivative. epstem.net

Computational Prediction of Tautomeric Forms and Energetic Preferences

Tautomers are structural isomers of a compound that can readily interconvert, most commonly through the migration of a proton. The sulfonohydrazide moiety of this compound can potentially exist in different tautomeric forms depending on the location of the labile protons on the nitrogen and sulfur-bound oxygen atoms.

Computational chemistry provides a definitive way to predict the most stable tautomer. By performing geometry optimization and energy calculations (typically using DFT) for each possible tautomeric structure, their relative stabilities can be determined. nih.gov The tautomer with the lowest calculated total energy is considered the most energetically favorable and is therefore predicted to be the predominant form of the molecule under equilibrium conditions. This information is critical for correctly interpreting experimental results and for understanding the molecule's interaction with biological targets, as different tautomers will have different shapes and hydrogen bonding capabilities.

In Silico Modeling of Molecular Interactions with Biological Targets

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor. mdpi.com This method is central to modern drug discovery. nih.gov

The process involves computationally placing the ligand (the compound) into the active site of a target protein whose three-dimensional structure is known. researchgate.net A scoring function is then used to calculate the binding affinity, which is typically expressed as a negative score (e.g., in kcal/mol), with more negative values indicating stronger predicted binding. mdpi.commdpi.com

Docking studies can reveal the most likely binding pose of the compound and identify the specific molecular interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein's active site. nih.gov For sulfonamide-containing compounds, targets like carbonic anhydrase, dihydrofolate reductase (DHFR), or various kinases are often investigated. nih.govresearchgate.netnih.gov This information can explain the compound's biological activity and provide a rational basis for designing more potent derivatives.

Table 3: Example Molecular Docking Results for a Sulfonamide Derivative

Target Protein Ligand Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Carbonic Anhydrase IX Compound 7a -8.5 His94, His96, His119 H-Bond, Coordination
Val121, Leu198 Hydrophobic

Source: Data modeled from docking studies of related sulfonamide inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov

In a QSAR study, a set of related compounds, such as various derivatives of benzenesulfonohydrazide (B1205821), are synthesized and their biological activity is measured. researchgate.net Then, a wide range of molecular descriptors (numerical values that encode structural, electronic, or physicochemical features) are calculated for each compound. Statistical methods are used to build a model that correlates a combination of these descriptors with the observed activity. researchgate.net

Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized compounds based solely on their chemical structure. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. nih.gov QSPR models work similarly but predict physical properties like solubility, boiling point, or toxicity.

**reactivity, Mechanistic Pathways, and Coordination Chemistry of 4 Ethyl N Phenylbenzenesulfonohydrazide**

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base characteristics of 4-ethyl-N'-phenylbenzenesulfonohydrazide are dictated by the presence of both acidic and basic centers. The hydrazide nitrogens can act as proton acceptors (bases), while the N-H protons can be donated under appropriate conditions, conferring acidic properties.

The primary site of protonation in benzenesulfonamide (B165840) derivatives is typically the oxygen atoms of the sulfonyl group, rather than the nitrogen atoms. nih.govresearchgate.netnih.gov This is attributed to the delocalization of the nitrogen lone pair into the sulfonyl group, which reduces its basicity. The protonation equilibrium for a substituted N-methylbenzenesulfonamide can be represented as follows:

X-C₆H₄SO₂NHCH₃ + H⁺ ⇌ [X-C₆H₄S(OH)NHCH₃]⁺

Studies on a series of para-substituted N-methylbenzenesulfonamides have shown that the acidity constant (pKₐ of the conjugate acid, pKBH+) is highly dependent on the electronic nature of the substituent on the benzene (B151609) ring. nih.govresearchgate.netnih.gov Electron-donating groups increase the electron density on the sulfonyl oxygens, making them more basic and thus leading to a higher pKBH+ (less acidic conjugate acid). Conversely, electron-withdrawing groups decrease the basicity of the sulfonyl oxygens, resulting in a lower pKBH+. nih.govresearchgate.netnih.gov

Table 1: pKBH+ and m values for para-substituted N-methylbenzenesulfonamides in aqueous sulfuric acid at 25°C* nih.govresearchgate.net

Substituent (X) pKBH+ m* value
4-MeO -3.5 ± 0.2 0.63 ± 0.03
4-Me -4.2 ± 0.2 0.74 ± 0.05
4-Cl -5.2 ± 0.3 0.78 ± 0.06

The m parameter relates to the solvation of the protonated species.*

Deprotonation of the hydrazide N-H protons can occur in the presence of a strong base, generating an anionic species. The acidity of these protons is influenced by the adjacent sulfonyl and phenyl groups.

Hydrolysis and Degradation Pathway Investigations

The stability of this compound is subject to hydrolytic and other degradation processes, particularly under harsh conditions such as extreme pH or in biological systems. The primary site for hydrolysis is the sulfur-nitrogen (S-N) bond of the sulfonohydrazide linkage.

In general, the hydrolysis of aryl sulfonamides can be catalyzed by both acid and base. pharmacy180.com The mechanism often involves nucleophilic attack at the sulfur atom. Under acidic conditions, protonation of a sulfonyl oxygen would make the sulfur atom more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion can directly attack the sulfur atom.

The degradation of sulfonamide-containing compounds in biological or environmental contexts can proceed through various pathways. nih.goveeer.org For sulfonamide antibiotics, common degradation routes include:

Hydroxylation: The aromatic rings can undergo hydroxylation. nih.gov

C-N Bond Cleavage: The bond between the benzene ring and the sulfur atom or the N-N bond of the hydrazide could be cleaved. nih.gov

SO₂ Extrusion: The sulfonyl group can be released as sulfur dioxide. nih.gov

Nitrification: The nitrogen atoms can be oxidized. nih.gov

For this compound, a plausible degradation pathway could involve the initial cleavage of the S-N bond to yield 4-ethylbenzenesulfonic acid and phenylhydrazine (B124118). These intermediates could then undergo further degradation. For instance, phenylhydrazine can be oxidized, while 4-ethylbenzenesulfonic acid is relatively stable. Another potential pathway could involve the cleavage of the N-N bond. The specific degradation products and their rates of formation would depend on the reaction conditions. nih.govresearchgate.net

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is anticipated to involve both the hydrazide moiety and the aromatic systems. Hydrazine (B178648) and its derivatives are known reducing agents and can undergo oxidation. The phenyl and ethylphenyl groups can also participate in redox reactions, although typically under more forcing conditions.

The electrochemical behavior of compounds with similar functional groups, such as s-triazino-benzimidazoles, has been studied. researchgate.net These studies often reveal that substituents on the aromatic rings can influence the electron transfer processes. For this compound, cyclic voltammetry could potentially reveal oxidation and reduction peaks corresponding to the electron transfer processes of the hydrazide group and the aromatic rings. The presence of the electron-donating ethyl group would likely make the ethylphenyl ring easier to oxidize compared to the unsubstituted phenyl ring.

The oxidation-reduction potentials of a molecule are pH-dependent if the proton transfer accompanies the electron transfer. nih.gov For this compound, the protonation/deprotonation of the hydrazide and sulfonyl groups would likely influence its redox potentials. Redox-active sulfonamide derivatives have been developed for various applications, highlighting the potential for this class of compounds to participate in electron transfer reactions. rsc.org

Ligand Properties in Metal Complexation

The presence of multiple heteroatoms (N and O) with lone pairs of electrons makes this compound a potential ligand for metal ions. The coordination chemistry of sulfonamides and hydrazides is well-established, and these compounds can form stable complexes with a variety of transition metals. researchgate.netsciencescholar.usnih.gov

This compound offers several potential binding sites for metal ions, including the two sulfonyl oxygen atoms and the two hydrazide nitrogen atoms. This allows for various coordination modes:

Monodentate: The ligand could bind to a metal center through one of the sulfonyl oxygens or one of the hydrazide nitrogens.

Bidentate: The ligand could chelate to a metal ion, forming a stable ring structure. A likely bidentate coordination would involve one sulfonyl oxygen and the adjacent hydrazide nitrogen, forming a five-membered chelate ring. at.ua Another possibility is coordination through both hydrazide nitrogens.

Bridging: The ligand could bridge two metal centers, with different atoms of the ligand coordinating to each metal. For example, the two sulfonyl oxygens could bind to two different metal ions.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. researchgate.net

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The general procedure often involves dissolving the ligand and the metal salt separately and then mixing the solutions, sometimes with heating or adjustment of pH to facilitate complex formation. ajgreenchem.com

The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the S=O and N-H bonds upon coordination can provide evidence of ligand binding to the metal ion.

UV-Vis Spectroscopy: The formation of a metal complex is often accompanied by changes in the electronic spectrum, such as the appearance of new charge-transfer bands. sciencescholar.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide information about the binding sites.

Elemental Analysis: This technique is used to determine the stoichiometry of the metal complex.

Mass Spectrometry: This can be used to determine the molecular weight of the complex.

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

The stoichiometry of metal complexes of this compound, i.e., the metal-to-ligand ratio, can be determined using methods such as Job's method of continuous variation or the mole-ratio method, which involve spectrophotometric or potentiometric titrations. researchgate.netresearchgate.net Common stoichiometries for related ligands are 1:1 and 1:2 (metal:ligand). sciencescholar.usresearchgate.net

The stability of the metal complexes in solution is quantified by the stability constant (β), also known as the formation constant. scispace.com A higher stability constant indicates a more stable complex. The stability constants can be determined experimentally using techniques like spectrophotometry or potentiometry. researchgate.netijarsct.co.in The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. For instance, for a given ligand, the stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netresearchgate.net

Catalytic Applications of Metal Complexes Derived from this compound (e.g., in organic reactions)

There is currently no available scientific literature detailing the synthesis, characterization, or catalytic activity of metal complexes derived specifically from this compound. Research in the field of coordination chemistry often explores the catalytic potential of metal complexes with various organic ligands. For instance, studies on other sulfonamide derivatives have shown that their metal complexes can exhibit catalytic properties. However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound without dedicated experimental investigation.

Investigation of Reaction Mechanisms in Organic Transformations (e.g., role as a reagent, intermediate)

Similarly, there is a lack of published research investigating the specific role of this compound as a reagent or intermediate in organic reaction mechanisms. While related compounds, such as N-tosylhydrazones, are well-documented as versatile precursors for the in-situ generation of diazo compounds in transition-metal-catalyzed reactions, no such mechanistic studies have been reported for this compound. Theoretical and experimental studies would be required to determine its reactivity profile, potential to act as a leaving group, or its involvement in specific reaction pathways.

**investigations into the Biological Activity Mechanisms of 4 Ethyl N Phenylbenzenesulfonohydrazide in Vitro and in Silico **

Enzyme Inhibition Studies and Mechanistic Elucidation

The biological effects of many sulfonamide-based compounds are often rooted in their ability to inhibit specific enzymes. Research into analogous compounds suggests that the benzenesulfonohydrazide (B1205821) scaffold can serve as a versatile pharmacophore for targeting various enzymatic activities.

Specific Enzyme Targets

While direct and extensive research on the specific inhibitory actions of 4-ethyl-N'-phenylbenzenesulfonohydrazide is limited in publicly available literature, studies on structurally related benzenesulfonamide (B165840) and sulfonohydrazide derivatives provide insights into its potential enzyme targets.

Carbonic Anhydrase: Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com These enzymes are crucial for various physiological processes, and their inhibition has therapeutic applications. The inhibitory mechanism typically involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site. nih.gov Studies on 4-substituted benzenesulfonamides have shown that modifications at the para-position can significantly influence their inhibitory potency and selectivity for different CA isoforms. nih.govmdpi.com For instance, derivatives like 4-hydroxymethyl/ethyl-benzenesulfonamide have demonstrated potent inhibition against a β-carbonic anhydrase from the protozoan Entamoeba histolytica, with Kᵢ values in the nanomolar range. nih.gov

Urease: Urease, a nickel-containing metalloenzyme, is a target for inhibitors due to its role in pathologies associated with ammonia-producing bacteria like Helicobacter pylori. researchgate.netnih.gov Benzenesulfonohydrazides have been identified as potential competitive inhibitors of urease. researchgate.net The proposed mechanism suggests that these compounds may mimic the binding of urea (B33335) or a tetrahedral intermediate in the active site. researchgate.net Kinetic studies and molecular docking of related sulfonohydrazide derivatives have helped in understanding the structure-activity relationships, indicating that the nature and position of substituents on the phenyl ring play a crucial role in the inhibitory activity. mdpi.comnih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are important for managing conditions like Alzheimer's disease. nih.gov Research on N-phenylsulfonamide derivatives has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives have shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, suggesting a dual binding mode. nih.gov The inhibitory potency is often influenced by the substituents on the phenyl ring. nih.gov

Biochemical Pathways and Molecular Interactions

The inhibition of the aforementioned enzymes by compounds structurally related to this compound can disrupt key biochemical pathways.

pH Homeostasis and Metabolic Processes: Inhibition of carbonic anhydrases can affect pH regulation and other metabolic processes where the interconversion of carbon dioxide and bicarbonate is vital. nih.gov In pathogenic bacteria, the inhibition of their specific CA isoforms can interfere with growth and virulence. nih.gov

Nitrogen Metabolism: By inhibiting urease, sulfonohydrazides can interfere with the nitrogen metabolism of bacteria and fungi, preventing the production of ammonia (B1221849). researchgate.netnih.gov This is particularly relevant in the context of H. pylori infections, where ammonia production is a key virulence factor. nih.gov

Cholinergic Neurotransmission: Inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This is the primary mechanism of action for drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.gov

In silico molecular docking studies on various benzenesulfonamide and sulfonohydrazide derivatives have been instrumental in visualizing the potential binding modes within the active sites of these enzymes. These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex, providing a rationale for the observed inhibitory activities and guiding the design of more potent and selective inhibitors. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Antimicrobial Action Mechanisms (in vitro focus)

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Investigations into benzenesulfonohydrazide derivatives have revealed a spectrum of antimicrobial activities.

Antibacterial Mechanisms (in vitro)

The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By acting as competitive inhibitors of the enzyme's substrate, para-aminobenzoic acid (PABA), they disrupt the production of purines and ultimately DNA synthesis. While this is a well-established mechanism for many sulfa drugs, other mechanisms may also be at play for certain derivatives. For instance, some N-ethyl-N-methylbenzenesulfonamide derivatives have been suggested to disrupt bacterial cell wall synthesis. researchgate.net Studies on 2,4,6-trimethylbenzenesulfonyl hydrazones have shown activity primarily against Gram-positive bacteria, though the precise mechanism was not fully elucidated. researchgate.net

Antitubercular Mechanisms (in vitro)

The fight against tuberculosis has led to the exploration of various chemical scaffolds, including hydrazone derivatives. Isonicotinyl hydrazones, in particular, have shown potent activity against Mycobacterium tuberculosis. nih.govnih.gov Some of these compounds were found to be highly active against both sensitive and isoniazid-resistant strains of M. tuberculosis. nih.govnih.gov While the exact mechanism for all such derivatives is not always clear, a primary target for many antitubercular drugs is the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. For example, isoniazid, a frontline TB drug, inhibits the enoyl-acyl carrier protein reductase (InhA). It is plausible that some benzenesulfonohydrazide derivatives could exert their antitubercular effects through similar pathways, although specific studies on this compound are needed to confirm this.

Antifungal Mechanisms (in vitro)

The mechanisms of antifungal action for sulfonamide-related compounds can be diverse. nih.gov A common target for antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.commdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov Molecular docking studies with some antifungal compounds have shown interactions with the heme group in the active site of this enzyme. mdpi.com Other potential antifungal mechanisms include the disruption of the fungal cell membrane integrity directly or the inhibition of other essential enzymes like N-myristoyltransferase. researchgate.netresearchgate.net For example, certain N-ethyl-N-methylbenzenesulfonamide derivatives have been reported to affect fungal cell membrane integrity. researchgate.net

Cytotoxic Mechanisms in Cancer Cell Lines (in vitro focus, e.g., apoptosis induction pathways, cell cycle arrest)

Derivatives of benzenesulfonamide and hydrazone have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanisms identified involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

In vitro studies on a series of substituted benzenesulfonamides revealed their potential as apoptosis-inducing anticancer agents. One analog, compound A2, which shares the core benzenesulfonamide structure, showed potent cytotoxicity with IC50 values below 1 µM in several cancer cell lines. nih.gov Further investigation in the DU-145 prostate cancer cell line confirmed that its cytotoxic action was due to the induction of apoptosis. This was evidenced by several key cellular changes:

Reactive Oxygen Species (ROS) Generation: The compound led to an increase in intracellular ROS, which can damage cellular components and trigger apoptotic pathways. nih.gov

Mitochondrial Membrane Alteration: A decrease in the mitochondrial membrane potential was observed, a critical event that often precedes the activation of caspases and commitment to apoptosis. nih.gov

Nuclear Condensation: DAPI staining showed characteristic changes in the nucleus, such as chromatin condensation, a hallmark of apoptosis. nih.gov

Phosphatidylserine (B164497) Exposure: The Annexin V-FITC assay confirmed the translocation of phosphatidylserine to the outer cell membrane, another early indicator of apoptosis. nih.gov

Similarly, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold, structurally related to the subject compound, were evaluated for their antitumor activities. The most active compounds were found to induce apoptosis and cause cell cycle arrest in the HL-60 leukemia cell line. nih.gov Other studies on synthetic sulfonamide chalcones have shown they can disrupt cell cycle progression in colorectal cancer cells (SW-620), leading to an accumulation of cells in the G2/M phase. nih.gov This cell cycle arrest prevents the cells from dividing and can ultimately lead to cell death through apoptosis or necroptosis, depending on the concentration of the compound used. nih.gov The mechanism of cell death was further linked to the activation and cleavage of PARP, a protein involved in DNA repair and apoptosis. nih.gov

MechanismObserved EffectAffected Cell Line(s)Relevant Compound ClassSource(s)
Apoptosis InductionIncreased ROS generation, mitochondrial membrane alteration, nuclear condensationDU-145 (Prostate)Substituted Benzenesulfonamides nih.gov
Cell Cycle ArrestAccumulation of cells in the G2/M phaseSW-620 (Colorectal)Synthetic Sulfonamide Chalcones nih.gov
Apoptosis InductionInduction of apoptosis and cell cycle arrestHL-60 (Leukemia)Hydrazones with 4-methylsulfonylbenzene scaffold nih.gov
DNA DamageInduction of DNA double-strand breaks (DSBs)HCT 116 (Colorectal)Pyrazolotriazine Sulfonamides mdpi.com

Target Identification and Validation through Biochemical and Molecular Biology Techniques (in vitro focus)

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action. For benzenesulfonohydrazide derivatives, several protein targets have been identified using biochemical and molecular biology techniques.

A common approach involves screening the compound against a panel of known enzymes or receptors. For example, a series of anthraquinone-based benzenesulfonamide derivatives were evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. mdpi.com These studies identified significant inhibitory activity against the tumor-associated hCA IX isoform, suggesting it as a key target for the antitumor effects of this class of compounds. mdpi.com Similarly, medicinal chemistry optimization of a benzenesulfonamide scaffold led to the identification of potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in cancer and inflammation. nih.gov

Biophysical techniques are central to validating these interactions and quantifying their affinity. Some of the methods employed include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd). mdpi.com

Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes when a ligand binds to a target protein. It is a powerful method for quantifying binding affinity in solution. mdpi.com

Affinity Chromatography: This technique uses a stationary phase to which a potential target molecule is bound. A compound that interacts with the target will be retained on the column, allowing for its isolation and identification. mdpi.com

In silico docking studies can also predict potential targets. For instance, (E)-N′-benzylidenebenzohydrazide analogues were computationally docked onto the active site of the E. coli FabH receptor, an important therapeutic target in bacteria, providing a theoretical basis for their observed antibacterial activity. nih.gov

Compound ClassIdentified TargetBiological ContextValidation Technique(s)Source(s)
Anthraquinone-based BenzenesulfonamidesCarbonic Anhydrase IX (hCA IX)AntitumorEnzymatic Inhibition Assays mdpi.com
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase (12-LOX)Anti-inflammatory, AnticancerEnzymatic Inhibition Assays nih.gov
(E)-N′-benzylidenebenzohydrazide analoguesE. coli FabH receptorAntibacterialMolecular Docking (In Silico) nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects based on Molecular Modifications

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify key chemical features responsible for its effects.

For benzenesulfonamide and hydrazone derivatives, several SAR studies have provided valuable insights:

Influence of Substituents: In a study of (E)-N′-benzylidenebenzohydrazide analogues, a good correlation was found between the calculated octanol-water partition coefficients (clogP), a measure of lipophilicity, and antibacterial activity. This suggests that the ability of the compound to pass through bacterial cell membranes is a key determinant of its efficacy. nih.govresearchgate.net

Importance of the Sulfonamide Group: When modifying anthraquinone-based benzenesulfonamides, replacing the sulfonamide group (-SO2NH2) with other functionalities like carboxylic acid, ketone, or ester groups led to a significant reduction in inhibitory activity against carbonic anhydrase. This highlights the sulfonamide moiety as a critical zinc-binding group (ZBG) for interacting with the enzyme's active site. mdpi.com

Halogenation Effects: For a series of p-chlorobenzenesulfonylpiperazine derivatives tested against breast cancer cells, the presence and position of halogen atoms were found to influence cytotoxicity. mdpi.com The cytotoxicity of sulfonamides was noted to increase when the central structure had a 4-chloro substitution in the benzhydryl moiety. mdpi.com

Aromatic Ring Modifications: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies on 4-phenylthiazole (B157171) analogs revealed that placing electron-donating groups on the aromatic ring was well-tolerated by both enzymes. nih.gov

These studies demonstrate that even minor modifications to the core structure, such as changing a substituent on a phenyl ring or altering a linker group, can have a profound impact on biological activity.

Antiviral Mechanisms and Interactions (in vitro or in silico focus)

While direct studies on the antiviral properties of this compound are limited, research into related chemical structures and general antiviral drug discovery provides insight into potential mechanisms. The primary approach involves identifying and inhibiting key viral proteins necessary for replication.

In silico molecular docking is a powerful tool for this purpose. For example, studies on polyhydrated fullerenes against the influenza A (H1N1) virus used molecular docking to predict a likely interaction with the viral RNA-dependent RNA polymerase. nih.govresearchgate.net This enzyme is crucial for replicating the viral genome, and inhibiting it would halt viral reproduction. nih.govscispace.com Similarly, the natural product mangiferin (B1668620) was shown through docking studies to bind to the active site of influenza neuraminidase, an enzyme that allows newly formed virus particles to be released from the host cell. nih.gov

The general mechanisms for antiviral action that could be relevant for this class of compounds include:

Enzyme Inhibition: Directly binding to the active site of essential viral enzymes like polymerases, proteases, or neuraminidase to block their function.

Inhibition of Viral Entry/Exit: Interfering with the proteins responsible for the virus attaching to, entering, or exiting host cells.

Immunomodulation: Modifying the host's immune response to better combat the viral infection, as seen with mangiferin, which was found to attenuate lung inflammation in vivo. nih.gov

In vitro assays, such as viral titer determination, are used to confirm the inhibitory effects predicted by computational models. For instance, polyhydrated fullerenes were shown to cause a dose-dependent reduction in the infectious titer of the H1N1 virus in cell culture, validating the in silico findings. nih.govresearchgate.net

Anti-inflammatory and Antioxidant Mechanisms (in vitro or in silico focus)

The benzenesulfonamide scaffold is a well-established feature in several anti-inflammatory drugs. Investigations into new derivatives have uncovered detailed mechanisms related to both inflammation and oxidative stress.

Anti-inflammatory Mechanisms: In vitro and in vivo studies on novel benzenesulfonamide derivatives have shown they can exert potent anti-inflammatory effects. A key mechanism is the suppression of pro-inflammatory mediators. In rat models of carrageenan-induced paw edema, certain triazine-sulfonamide derivatives significantly reduced the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. nih.govmdpi.com They also decreased levels of C-reactive protein (CRP). researchgate.net Furthermore, these compounds were shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins, key mediators of pain and inflammation. mdpi.comresearchgate.net This dual action on both cytokine and prostaglandin (B15479496) pathways suggests a comprehensive anti-inflammatory profile.

Antioxidant Mechanisms: Inflammation is often linked to oxidative stress, and many anti-inflammatory compounds also possess antioxidant properties. The antioxidant activity of hydrazone and sulfonamide derivatives has been evaluated through various in vitro assays.

Radical Scavenging: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests measure a compound's ability to directly neutralize free radicals. Several hydrazone derivatives have shown significant radical scavenging capacity in these tests. researchgate.netmdpi.commdpi.com

Enhancement of Endogenous Antioxidants: Some benzenesulfonamide derivatives were found to enhance the levels of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), in inflamed tissues. nih.govmdpi.com

In silico studies have provided a deeper, theoretical understanding of these antioxidant mechanisms. For hydrazones, three potential reaction pathways for free radical scavenging have been investigated:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. researchgate.net

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron, then a proton. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, then transfers an electron. researchgate.net

**analytical Methodologies for Research and Complex Sample Analysis Involving 4 Ethyl N Phenylbenzenesulfonohydrazide**

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 4-ethyl-N'-phenylbenzenesulfonohydrazide from starting materials, byproducts, and other components within a mixture. These techniques are central to assessing the purity of synthesized batches and for real-time monitoring of its formation or degradation during chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile sulfonohydrazide derivatives. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and rapid analysis time. Based on established methods for related sulfonamide and benzimidazole (B57391) derivatives, a reverse-phase approach is typically most effective. nih.govnih.gov

A hypothetical, yet scientifically grounded, HPLC method for the purity assessment and reaction monitoring of this compound would likely utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure the separation of compounds with a wide range of polarities. nih.govnih.gov Detection is commonly achieved using a UV detector, set at a wavelength corresponding to one of the compound's absorption maxima, such as 218 nm or 264 nm, which are characteristic for benzenesulfonamides. sielc.com

Table 1: Proposed HPLC Parameters for the Analysis of this compound

Parameter Proposed Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and separation for aromatic sulfonamides.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to ensure good peak shape for acidic analytes.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 50% to 95% B over 15 min To elute the target compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC, balancing analysis time and pressure.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer.
Injection Vol. 10 µL A typical volume for analytical scale injections.

| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering good sensitivity. nih.gov |

This method would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis and for tracking the progress of reactions involving this compound. nih.gov

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis following a chemical derivatization step to increase its volatility and thermal stability. nih.govrsc.org This approach is particularly useful for identifying and quantifying the compound in complex matrices where high selectivity is required.

A common derivatization strategy for compounds containing N-H bonds, such as sulfonamides, involves methylation with reagents like diazomethane, followed by acylation with an agent like pentafluoropropionic acid anhydride. nih.gov This process replaces the active hydrogens, making the molecule more amenable to GC analysis. Another potential derivatizing reagent could be ethenesulfonyl fluoride (B91410) (ESF), which reacts with nucleophilic groups to form stable derivatives suitable for GC/MS analysis. nih.gov

The GC-MS method would then separate the derivatized analyte on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) based on its boiling point and interaction with the stationary phase. The mass spectrometer serves as a highly specific detector, identifying the compound based on its unique mass spectrum and fragmentation pattern. This technique is valuable for confirming the presence of the compound and for structural elucidation of unknown related impurities. shimadzu.com

Advanced Spectroscopic Methods for Quantification in Research Matrices

Spectroscopic techniques offer rapid and non-destructive methods for quantifying this compound, particularly for applications like monitoring reaction kinetics where real-time data is crucial.

UV-Visible (UV-Vis) spectrophotometry is a straightforward technique for monitoring reactions involving chromophoric compounds. uab.edu The aromatic rings in this compound give it a distinct UV absorption profile. sielc.comscience-softcon.de By monitoring the change in absorbance at a specific wavelength over time, the rate of its formation or consumption can be determined. researchgate.net For instance, in a synthesis reaction, an increase in absorbance at the λmax of the product would correlate with its concentration, allowing for the calculation of reaction rate constants. uab.edu

Fluorescence spectroscopy, while more specialized, can offer significantly higher sensitivity and selectivity than UV-Vis spectrophotometry. nih.gov Although the native fluorescence of this compound is not widely reported, many aromatic compounds exhibit fluorescence. If the compound is fluorescent, a method could be developed by identifying its optimal excitation and emission wavelengths. This would be particularly advantageous for detecting trace amounts of the compound in complex biological or environmental research samples. nih.gov The development of fluorescent sensors, potentially using molecularly imprinted polymers, could also be an avenue for highly selective detection. researchgate.net

Electrochemical Sensors and Biosensors for Detection in Specific Research Contexts

Electrochemical sensors and biosensors represent a promising frontier for the rapid and sensitive detection of sulfonamide-related compounds. nih.govresearchgate.net These devices work by transducing the chemical interaction between the target analyte and a recognition element on an electrode surface into a measurable electrical signal. mdpi.com

An electrochemical sensor for this compound could be fabricated by modifying an electrode (e.g., glassy carbon, screen-printed carbon) with materials that enhance its electrocatalytic activity or selectively bind the analyte. nih.govmdpi.com Nanomaterials such as carbon nanotubes or metal nanoparticles are often used to increase the electrode's surface area and improve electron transfer kinetics. researchgate.netmdpi.com The detection would likely be based on the electrochemical oxidation of the sulfonohydrazide moiety, with techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) being used to measure the response. researchgate.net

A more selective approach would involve the development of a biosensor, possibly using molecular imprinting. mdpi.com In this technique, a polymer is created with cavities that are complementary in shape and functionality to the this compound molecule, leading to highly selective recognition. researchgate.net

Table 2: Conceptual Design for an Electrochemical Sensor for this compound

Component Material/Technique Purpose
Electrode Glassy Carbon Electrode (GCE) Provides a stable and conductive substrate.
Modifier Graphene Quantum Dots/MWCNTs Increases surface area and enhances electrochemical signal. mdpi.com
Recognition Molecularly Imprinted Polymer (MIP) Creates specific binding sites for high selectivity towards the target. mdpi.com
Technique Differential Pulse Voltammetry (DPV) Offers high sensitivity and good resolution for quantitative analysis. researchgate.net

| Measurement | Oxidation peak current vs. Concentration | The current generated is proportional to the analyte concentration. |

Mass Spectrometric Approaches for Mechanistic Insights and Metabolite Identification (in vitro only)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for gaining deep structural insights into reaction mechanisms and for identifying potential metabolites in in vitro studies. frontiersin.org

For mechanistic studies, high-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of reaction intermediates and products, helping to elucidate reaction pathways. The fragmentation pattern of this compound in the mass spectrometer provides a structural fingerprint. Based on studies of similar benzenesulfonamides, key fragmentation pathways can be predicted. nih.govnih.gov Protonation would likely occur on one of the nitrogen atoms. Subsequent collision-induced dissociation (CID) would be expected to cleave the S-N bond. nih.gov A characteristic fragmentation would be the neutral loss of SO2 (64 Da). nih.govaaqr.org

In the context of in vitro metabolism studies using liver microsomes, LC-MS/MS is the method of choice for detecting and identifying metabolites. frontiersin.org Potential metabolic transformations of this compound could include hydroxylation on the aromatic rings, N-dealkylation, or cleavage of the sulfonohydrazide bond. libretexts.org The high sensitivity and specificity of LC-MS/MS allow for the detection of these metabolites at very low concentrations and their structural confirmation through analysis of their fragmentation patterns. aaqr.org

Table 3: Predicted Mass Spectrometric Fragments of Protonated this compound

m/z (Predicted) Proposed Fragment Structure/Identity Fragmentation Pathway
277.1116 [M+H]⁺ (C₁₄H₁₇N₂O₂S) Protonated parent molecule.
213.1049 [M+H - SO₂]⁺ Loss of sulfur dioxide via rearrangement. nih.gov
141.0498 [C₈H₉O₂S]⁺ (4-ethylbenzenesulfonyl cation) Cleavage of the S-N bond.
136.1124 [C₈H₁₄N]⁺ (N-ethylaniline radical cation) Cleavage of S-N bond with charge transfer. nih.gov

These analytical methodologies provide a comprehensive toolkit for the detailed investigation of this compound, from basic purity checks to complex mechanistic and metabolic studies.

**advanced Applications and Future Research Directions of 4 Ethyl N Phenylbenzenesulfonohydrazide**

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of 4-ethyl-N'-phenylbenzenesulfonohydrazide, featuring a sulfonamide group, a hydrazine (B178648) linker, and aromatic rings, presents multiple sites for non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can drive the self-assembly of molecules into well-ordered, higher-order structures. chemicalland21.com

The N-H protons of the hydrazide and sulfonamide groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of intricate hydrogen-bonding networks, potentially leading to the creation of supramolecular chains, sheets, or more complex three-dimensional architectures. For instance, studies on similar sulfonamide derivatives have shown the formation of centrosymmetric cyclic dimers through N-H···O hydrogen bonds. researchgate.net The phenyl and ethyl-substituted benzene (B151609) rings provide platforms for π-π stacking and hydrophobic interactions, further stabilizing the self-assembled structures. The interplay of these forces could be harnessed to design and construct novel supramolecular materials with tailored properties.

Table 1: Potential Non-Covalent Interactions in this compound for Supramolecular Assembly

Interaction TypeDonor/Acceptor Groups in this compoundPotential Supramolecular Motifs
Hydrogen BondingDonor: N-H (Hydrazide, Sulfonamide)Acceptor: S=O (Sulfonyl), N (Hydrazine)Chains, Dimers, Sheets
π-π StackingPhenyl ring, Ethyl-substituted benzene ringStacked columns, Lamellar structures
Hydrophobic InteractionsEthyl group, Phenyl ringsAggregates, Micellar structures in polar solvents

While direct experimental evidence for the self-assembly of this compound is not prominent in the available literature, the inherent structural features strongly suggest its potential as a versatile building block in supramolecular chemistry.

Potential as a Fluorescent Probe or Molecular Sensor

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific analyte. The design of such probes often involves a fluorophore unit linked to a receptor site. The benzenesulfonohydrazide (B1205821) scaffold, while not intrinsically fluorescent in its basic form, can be chemically modified to incorporate fluorogenic groups.

The presence of aromatic rings in this compound provides a basic chromophoric system. Modifications, such as the introduction of auxochromic or fluorophoric moieties, could enhance its photophysical properties. Furthermore, the hydrazine and sulfonamide groups can act as potential binding sites for various ions or small molecules. Upon binding of an analyte, conformational changes or electronic perturbations within the molecule could lead to a detectable change in fluorescence, a mechanism known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Research on other sulfonamide derivatives has demonstrated their utility as fluorescent sensors. For example, some sulfonamides exhibit solvatochromism, where their fluorescence spectrum changes with the polarity of the solvent, indicating their potential as probes for environmental polarity. researchgate.net Although specific studies on the fluorescence properties of this compound are scarce, its structure provides a viable platform for the rational design of new fluorescent sensors.

Applications in Material Science and Polymer Chemistry (e.g., as a monomer, additive)

In the realm of material science, benzenesulfonyl hydrazides are recognized for their role as blowing agents in the production of foamed plastics and rubbers. chemicalland21.comwikipedia.org Upon heating, these compounds decompose to release nitrogen gas, which creates a cellular structure within the polymer matrix, resulting in lightweight materials with excellent insulation and cushioning properties. chemicalland21.comwikipedia.org While benzenesulfonyl hydrazide itself is a common blowing agent, derivatives like this compound could potentially be tailored to have specific decomposition temperatures, making them suitable for different polymer processing conditions.

Beyond its role as an additive, the bifunctional nature of this compound suggests its potential use as a monomer in polymerization reactions. The presence of reactive N-H groups could allow for its incorporation into polymer backbones through condensation polymerization with suitable comonomers. This could lead to the synthesis of novel polymers with integrated sulfonylhydrazide functionalities, potentially imparting properties such as improved thermal stability, flame retardancy, or specific binding capabilities. There is also research into polymer-bound toluenesulfonyl hydrazide, indicating the utility of incorporating such moieties into polymeric structures. sigmaaldrich.comsigmaaldrich.com

Contribution to Organic Synthesis as a Unique Reagent or Catalyst Component

The hydrazide and sulfonamide moieties in this compound endow it with a unique reactivity profile that can be exploited in organic synthesis. The hydrazine group is a well-known precursor for the generation of diimide (N₂H₂) in situ, a reagent used for the stereospecific reduction of double and triple bonds.

Furthermore, the sulfonamide nitrogen can be part of various chemical transformations. The development of novel synthetic methods is an active area of chemical research, and compounds like this compound could serve as valuable reagents or ligands in catalysis. For instance, the nitrogen and oxygen atoms could coordinate with metal centers, making it a potential ligand for transition metal catalysts. While specific applications of this compound as a unique reagent are not extensively documented, the reactivity of its constituent functional groups points towards a rich potential for its use in the development of new synthetic methodologies.

Emerging Research Avenues and Interdisciplinary Studies

The convergence of chemistry with biology and materials science opens up new avenues for research on benzenesulfonohydrazide derivatives. The structural motifs present in this compound are also found in various biologically active molecules. Sulfonamides, for instance, are a well-known class of antibacterial drugs. nih.gov This suggests the potential for interdisciplinary studies exploring the biological activities of this compound and its analogues.

Emerging research could focus on:

Medicinal Chemistry: Investigating the potential of this compound derivatives as therapeutic agents, for example, as enzyme inhibitors or receptor antagonists. The broad biological activities of sulfonamides suggest this as a promising direction. ajchem-b.com

Smart Materials: Developing "smart" materials based on polymers incorporating this compound that can respond to external stimuli such as pH, temperature, or the presence of specific chemicals.

Computational Chemistry: Utilizing computational modeling and simulation to predict the self-assembly behavior, reactivity, and potential biological interactions of this compound, thereby guiding experimental efforts.

Challenges and Perspectives in Benzenesulfonohydrazide Research

Despite the potential, research into specific benzenesulfonohydrazide derivatives like this compound faces several challenges. A primary hurdle is the often-complex synthesis and purification of specifically substituted derivatives. york.ac.uk Furthermore, a comprehensive understanding of the structure-property relationships requires extensive experimental and theoretical investigation.

Key challenges include:

Synthetic Accessibility: Developing efficient and scalable synthetic routes to a wide range of benzenesulfonohydrazide derivatives to enable systematic studies.

Detailed Characterization: Thoroughly characterizing the solid-state structures and solution-state behavior to understand and control their properties.

Translational Research: Bridging the gap between fundamental research on the properties of these compounds and their practical application in materials, medicine, and other fields. researchgate.net

Looking forward, the field of benzenesulfonohydrazide research holds considerable promise. The versatility of the sulfonamide and hydrazide functional groups, combined with the potential for diverse substitution patterns on the aromatic rings, provides a vast chemical space for exploration. Future research will likely focus on the rational design of molecules with specific functions, moving from general studies of the compound class to targeted investigations of individual derivatives like this compound. This will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational studies to unlock the full potential of this intriguing class of compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-ethyl-N'-phenylbenzenesulfonohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-ethylbenzenesulfonyl chloride and phenylhydrazine. Key steps include:

  • Temperature Control : Reactions are conducted at 60–80°C to balance kinetics and side-product formation .
  • Solvent Selection : Ethanol or dimethylformamide (DMF) is used to enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity .
    • Analytical Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) confirms structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons (e.g., sulfonamide NH at δ 10.2–10.8 ppm) and carbons (e.g., sulfonyl S=O at δ 165–170 ppm) .
  • FT-IR : Confirms functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, N-H bends at 3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 305.1) .

Q. How are solubility and stability challenges addressed during experimental design?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for biological assays; adjust pH to 7–8 for aqueous compatibility .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonohydrazide moiety .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products like N,N'-disubstituted derivatives?

  • Methodological Answer :

  • Stoichiometric Control : Use phenylhydrazine in 1.2–1.5 molar excess to favor monosubstitution .
  • Catalysis : Add triethylamine (0.5 eq) to neutralize HCl byproducts and accelerate condensation .
  • In-situ Monitoring : Use HPLC-MS to detect intermediates and adjust reaction time dynamically .

Q. What statistical approaches reconcile contradictory bioactivity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction (α=0.05) to adjust for multiple hypothesis testing in high-throughput assays .
  • Meta-Analysis : Pool data from independent studies using random-effects models to account for inter-lab variability .

Q. How are structure-activity relationships (SAR) systematically studied for sulfonohydrazide derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., 4-ethyl vs. 4-chloro) and evaluate effects on target binding (e.g., carbonic anhydrase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, validated by isothermal titration calorimetry (ITC) .

Q. What strategies mitigate interference from hydrazide degradation products in kinetic studies?

  • Methodological Answer :

  • Stabilization : Add antioxidants (e.g., ascorbic acid, 0.1 mM) to reaction buffers .
  • Degradation Tracking : Use LC-MS/MS to quantify hydrolysis products (e.g., benzenesulfonic acid) and correct kinetic models accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.